molecular formula C15H14N2O2S B2833688 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 898443-99-7

4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2833688
CAS No.: 898443-99-7
M. Wt: 286.35
InChI Key: MCVDANSZKIAVNW-UHFFFAOYSA-N
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Description

. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and structural complexity.

Preparation Methods

The synthesis of 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves several steps. One common method includes the reaction of cyclopentanone with thiourea and phenacyl bromide under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol derivative .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiproliferative activities . In medicine, it is being investigated for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

In the industrial sector, 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is used in the development of new materials and as a catalyst in certain chemical reactions. Its unique structure and reactivity make it a valuable compound for various applications.

Mechanism of Action

The mechanism of action of 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as 1,5,6,7-tetrahydro-4H-indol-4-one derivatives . These compounds share structural similarities but may differ in their reactivity and biological activities. The unique features of this compound, such as its sulfanyl group, contribute to its distinct properties and applications.

Similar compounds include:

  • 1,5,6,7-tetrahydro-4H-indol-4-one
  • 2-phenylpyrimidine derivatives
  • Pyrido[2,3-d]pyrimidin-5-ones

These compounds are often studied for their potential biological activities and applications in various fields.

Properties

IUPAC Name

4-phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-13(10-5-2-1-3-6-10)9-20-14-11-7-4-8-12(11)16-15(19)17-14/h1-3,5-6H,4,7-9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVDANSZKIAVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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